5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1423033-83-3
VCID: VC3204139
InChI: InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
SMILES: C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N
Molecular Formula: C13H11N5
Molecular Weight: 237.26 g/mol

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

CAS No.: 1423033-83-3

Cat. No.: VC3204139

Molecular Formula: C13H11N5

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine - 1423033-83-3

Specification

CAS No. 1423033-83-3
Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
IUPAC Name 5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine
Standard InChI InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
Standard InChI Key XIUGXHSDZUNYKP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N
Canonical SMILES C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N

Introduction

Structural Information and Chemical Properties

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound characterized by a triazole ring system connected to both a phenyl group and an aminopyridine moiety. The compound belongs to the class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties.

The molecular formula of the compound is C13H11N5, indicating a structure composed of 13 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms . This nitrogen-rich composition is consistent with the presence of the 1,2,4-triazole core and the amino-substituted pyridine ring. The structure features a phenyl group attached to the N-4 position of the 1,2,4-triazole ring, while the pyridin-2-amine moiety is connected at the C-3 position of the triazole .

The compound can be represented by the SMILES notation C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N, which provides a linear representation of its molecular structure . For more comprehensive structural information, the InChI notation is available: InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15) . The standardized InChIKey identifier for the compound is XIUGXHSDZUNYKP-UHFFFAOYSA-N .

Chemical Bonding and Structural Features

The 1,2,4-triazole core serves as a significant structural element in this compound. This five-membered heterocyclic ring contains three nitrogen atoms in positions 1, 2, and 4, contributing to its aromatic character and potential hydrogen bonding capabilities. The phenyl group attached at the N-4 position introduces hydrophobic characteristics, while the pyridin-2-amine component at the C-3 position provides additional hydrogen bond donor and acceptor sites through its amino group and pyridine nitrogen.

Physical and Spectroscopic Properties

Mass Spectrometry Characteristics

Mass spectrometry data provides valuable insights into the compound's behavior under different ionization conditions. The predicted mass-to-charge ratios (m/z) for various adducts of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are presented in Table 1 below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺238.10872152.3
[M+Na]⁺260.09066167.6
[M+NH₄]⁺255.13526159.9
[M+K]⁺276.06460162.2
[M-H]⁻236.09416157.0
[M+Na-2H]⁻258.07611163.5
[M]⁺237.10089155.8
[M]⁻237.10199155.8

Table 1: Predicted collision cross-section values for different adduct forms of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

The molecular ion [M+H]⁺ has an m/z value of 238.10872, consistent with the molecular formula C13H11N5 . The predicted collision cross-section (CCS) values provide information about the three-dimensional shape and size of the molecule in different ionization states. These values are useful for analytical chemistry applications, particularly in ion mobility spectrometry coupled with mass spectrometry.

Analytical Methods for Characterization

Various analytical techniques can be employed for the identification and characterization of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. While specific spectroscopic data for this compound is limited in the available sources, standard analytical methods applicable to similar compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. For related compounds, both 1H NMR and 13C NMR have been used for structural confirmation . Expected characteristic signals would include aromatic protons from both the phenyl and pyridine rings, as well as the triazole C-H proton. The amino group protons would likely appear as a broad singlet in the 1H NMR spectrum.

X-ray Crystallography

X-ray diffraction analysis could provide definitive three-dimensional structural information for 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Crystal structure data would reveal bond lengths, angles, and packing arrangements, offering insights into intermolecular interactions and potential hydrogen bonding networks .

Infrared (IR) Spectroscopy

IR spectroscopy would help identify functional groups present in the molecule. Characteristic absorption bands would be expected for the primary amine (NH2) group, aromatic C=C stretching, and C=N stretching vibrations associated with the triazole and pyridine rings.

Future Research Directions

Given the limited specific information available for 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, several research avenues could be pursued to expand knowledge about this compound:

Synthesis Optimization and Characterization

Development of efficient synthetic routes for 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine would facilitate its production for further studies. Comprehensive spectroscopic characterization, including NMR, IR, and mass spectrometry, would provide valuable reference data for analytical purposes.

Biological Activity Screening

Systematic biological activity screening would help identify potential therapeutic applications. Based on the activities of structurally similar compounds, initial screening could focus on antifungal, antibacterial, and antiparasitic properties. Additional evaluation for other activities, such as anticancer or anti-inflammatory effects, might also be warranted.

Structure-Activity Relationship Studies

The synthesis and evaluation of structural analogs would facilitate structure-activity relationship studies, potentially leading to compounds with enhanced biological activities. Modifications could include substitutions on the phenyl ring, alterations to the pyridine moiety, or changes in the linking pattern between the heterocyclic components.

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